1-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-1H-1,2,3-triazole-4-carboxamide
CAS No.: 1823188-06-2
Cat. No.: VC2752627
Molecular Formula: C10H7ClF3N5O
Molecular Weight: 305.64 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1823188-06-2 |
|---|---|
| Molecular Formula | C10H7ClF3N5O |
| Molecular Weight | 305.64 g/mol |
| IUPAC Name | 1-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]triazole-4-carboxamide |
| Standard InChI | InChI=1S/C10H7ClF3N5O/c11-6-1-5(10(12,13)14)2-16-7(6)3-19-4-8(9(15)20)17-18-19/h1-2,4H,3H2,(H2,15,20) |
| Standard InChI Key | YYYHPDQZACTJGF-UHFFFAOYSA-N |
| SMILES | C1=C(C=NC(=C1Cl)CN2C=C(N=N2)C(=O)N)C(F)(F)F |
| Canonical SMILES | C1=C(C=NC(=C1Cl)CN2C=C(N=N2)C(=O)N)C(F)(F)F |
Introduction
Chemical Structure and Properties
The compound 1-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-1H-1,2,3-triazole-4-carboxamide features a complex structure with several key functional groups. At its core is a 1,2,3-triazole ring with a carboxamide substituent at position 4, connected to a substituted pyridine ring through a methylene bridge at position 1 of the triazole. The pyridine moiety contains a chlorine atom at position 3 and a trifluoromethyl group at position 5, which significantly influence the electronic properties and reactivity of the compound.
Molecular Details
The chemical and physical properties of this compound are summarized in the following table:
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₇ClF₃N₅O |
| Molecular Weight | Approximately 319.64 g/mol |
| Structural Features | 1,2,3-triazole-4-carboxamide core with 3-chloro-5-(trifluoromethyl)pyridin-2-yl substituent |
| Physical State | Solid at room temperature |
| Solubility | Moderate solubility in organic solvents, limited solubility in water |
| Melting Point | Not extensively documented in available literature |
The presence of the trifluoromethyl group significantly affects the electronic distribution within the molecule, contributing to its unique chemical behavior. This group enhances lipophilicity and increases the metabolic stability of the compound, both crucial factors in drug development.
Structural Significance
The 1,2,3-triazole ring is a key structural element that contributes to the compound's biological activity. Triazoles are known to act as bioisosteres for amide bonds and can participate in hydrogen bonding interactions with biological targets . The carboxamide group at position 4 of the triazole ring further enhances these interactions, potentially increasing binding affinity to proteins and enzymes.
The chlorine atom and trifluoromethyl group on the pyridine ring modify the electronic distribution and introduce steric considerations that can significantly affect how the molecule interacts with biological systems. These electronegative substituents can influence the compound's ability to form halogen bonds and dipole-dipole interactions.
Synthesis Methods
The synthesis of 1-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-1H-1,2,3-triazole-4-carboxamide typically involves multiple reaction steps that require precise control of conditions and reagents.
Synthetic Approaches
Based on similar triazole syntheses documented in literature, the primary synthetic route likely involves:
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Preparation of a suitably substituted pyridine precursor
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Introduction of an azide-containing functionality
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Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole ring
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Functionalization of the triazole to introduce the carboxamide group
The copper-catalyzed click chemistry approach represents an efficient method for forming the 1,2,3-triazole ring, as it offers regioselective control over the reaction . This methodology aligns with contemporary approaches to triazole synthesis and provides a reliable pathway to the target compound.
Key Reaction Conditions
The synthesis typically requires carefully controlled conditions:
The final stage in the synthesis typically involves converting a carboxylic acid or ester precursor to the carboxamide using thionyl chloride to form an acyl chloride intermediate, which then reacts with ammonia or ammonium salts . This approach parallels the methods described for similar compounds, where intermediates like those mentioned in search result are utilized in the synthetic pathway.
Mechanism of Action
The biological activity of 1-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-1H-1,2,3-triazole-4-carboxamide is closely related to its structural features and their interactions with biological targets.
Biological Interactions
Research indicates that triazole-containing compounds like this one often exhibit their biological effects through specific mechanisms:
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Enzyme inhibition, particularly those involved in cell wall synthesis in fungi
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Interaction with biological receptors through hydrogen bonding
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Metal chelation properties that may disrupt essential biological processes
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Interference with nucleic acid synthesis
The triazole ring can inhibit enzymes involved in fungal cell wall synthesis or bacterial replication by mimicking natural substrates or cofactors. Specifically, compounds containing triazole structures often exhibit significant antifungal activity by disrupting ergosterol biosynthesis in fungi, highlighting the importance of structural features in determining biological activity.
Structure-Activity Relationships
The relationship between structural elements and biological activity can be summarized as follows:
| Structural Element | Contribution to Activity |
|---|---|
| 1,2,3-Triazole Ring | Provides hydrogen bond acceptor sites; contributes to metabolic stability |
| Carboxamide Group | Offers hydrogen bond donor and acceptor capabilities; enhances water solubility |
| Pyridine Ring | Provides structural rigidity and potential for π-stacking interactions |
| Chloro Substituent | Modifies electronic properties; potential for halogen bonding |
| Trifluoromethyl Group | Increases lipophilicity; enhances metabolic stability; alters electronic distribution |
These structure-activity relationships suggest that the compound's efficacy may be optimized through targeted modifications of these key structural elements. The presence of the trifluoromethyl group, in particular, significantly influences the compound's pharmacokinetic properties and potential biological activity.
Applications
1-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-1H-1,2,3-triazole-4-carboxamide has potential applications across several fields, particularly in pharmaceutical development and agricultural science.
Agricultural Applications
In agricultural contexts, the compound shows promise for:
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Fungicidal treatments for crop protection
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Pesticidal applications
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Plant growth regulation
Similar chemical scaffolds have been explored for their pesticidal properties due to their ability to disrupt biological processes in pests. The specific substituents on this molecule may enhance its selectivity and efficacy against agricultural pathogens.
Research Applications
Beyond direct practical applications, the compound serves as a valuable research tool:
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As a lead compound for structure-activity relationship studies
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For investigating triazole-based bioisosterism
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In developing novel synthetic methodologies
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For studying specific biochemical pathways
Research into the compound's efficacy and safety profiles could lead to significant advancements in both pharmaceutical and agricultural fields, potentially addressing existing challenges in these domains.
Analytical Characterization
Comprehensive analytical characterization is essential for confirming the structure, purity, and properties of 1-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-1H-1,2,3-triazole-4-carboxamide.
Spectroscopic Analysis
Several complementary techniques are typically employed:
| Analytical Method | Information Provided | Characteristic Features |
|---|---|---|
| ¹H-NMR | Hydrogen environments | Distinctive signals for triazole proton, methylene bridge, and pyridine protons |
| ¹³C-NMR | Carbon environments | Characteristic signals for triazole carbons, carboxamide carbon, and pyridine carbons |
| Mass Spectrometry | Molecular weight confirmation | Molecular ion peak and fragmentation pattern |
| IR Spectroscopy | Functional group identification | Characteristic bands for NH₂, C=O, C-F, and triazole ring |
| UV-Vis Spectroscopy | Chromophore properties | Absorption profile related to conjugated systems |
These methods ensure that the synthesized compound meets the required specifications for further research or application. The spectroscopic data provides definitive confirmation of the compound's structure and purity.
Chromatographic Methods
For purity determination and separation:
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High-Performance Liquid Chromatography (HPLC)
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Thin-Layer Chromatography (TLC)
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Gas Chromatography (GC) (if the compound has sufficient volatility)
These techniques are crucial for determining the compound's purity and for monitoring reaction progress during synthesis.
Related Compounds and Comparative Analysis
Understanding the relationship between 1-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-1H-1,2,3-triazole-4-carboxamide and structurally similar compounds provides valuable insights into its unique properties and potential applications.
Structural Analogs
Several related compounds offer useful comparisons:
These structural analogs demonstrate how small modifications to the core structure can significantly impact properties and biological activity. The carbothioamide analog, in particular, represents a close structural relative with potentially distinct biological properties.
Structure-Property Relationships
Comparative analysis reveals important structure-property relationships:
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The replacement of carboxamide with carbothioamide increases lipophilicity and alters hydrogen bonding patterns
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Modifications to the pyridine substituents affect electronic distribution and binding affinities
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Alterations in the linking group between the heterocycles impact molecular flexibility and conformation
These relationships provide valuable guidance for designing optimized analogs with enhanced properties for specific applications.
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